Piclamilast - 144035-83-6

Piclamilast

Catalog Number: EVT-280294
CAS Number: 144035-83-6
Molecular Formula: C18H18Cl2N2O3
Molecular Weight: 381.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piclamilast (RP 73401; IUPAC name: 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide) is a potent and selective second-generation phosphodiesterase type 4 (PDE4) inhibitor. [, ] PDE4 inhibitors are a class of drugs that prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. [] cAMP is a crucial second messenger involved in various cellular processes, including regulating inflammatory and immunomodulatory responses. []

Piclamilast demonstrates high selectivity for PDE4 over other PDE families, including PDE1, PDE2, PDE3, and PDE5. [, ] This selectivity is crucial for its potential therapeutic applications in inflammatory diseases, as it minimizes off-target effects associated with inhibiting other PDE subtypes. Due to its potent PDE4 inhibition and selectivity, Piclamilast serves as a valuable tool for investigating the role of PDE4 in various cellular processes and disease models. [, , , , ]

Future Directions
  • Developing subtype-selective PDE4 inhibitors: Designing inhibitors that selectively target specific PDE4 subtypes could potentially minimize side effects associated with pan-PDE4 inhibition while maintaining therapeutic efficacy. [, ]
Source and Classification

Piclamilast is classified as a second-generation PDE4 inhibitor, exhibiting structural similarities to other PDE4 inhibitors like cilomilast and roflumilast. Its chemical structure is characterized by the formula C₁₈H₁₈Cl₂N₂O₃, with a molecular weight of approximately 381.25 g/mol. The compound is recognized for its high selectivity towards PDE4 over other phosphodiesterases, making it a valuable candidate for anti-inflammatory therapies .

Synthesis Analysis

The synthesis of piclamilast involves several key steps that can be categorized into discovery and production routes. While specific proprietary methods may vary, the general approach includes the following:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as precursors.
  2. Key Reactions:
    • Formation of the Benzamide Linkage: A critical step involves the formation of the benzamide structure through acylation reactions.
    • Cyclization: This may involve cyclization processes to introduce the cyclopentyl group.
    • Chlorination: The introduction of chlorine atoms at specific positions on the pyridine ring is achieved through electrophilic aromatic substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98%) necessary for biological evaluation .

Technical Parameters

  • The synthesis typically requires controlled conditions such as temperature and reaction time to optimize yield and selectivity.
  • Analytical methods like high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.
Molecular Structure Analysis

Piclamilast's molecular structure features several notable components:

  • Core Structure: It possesses a benzamide core with a methoxy group and a cyclopentyloxy substituent.
  • Chlorinated Pyridine: The presence of dichloropyridine enhances its selectivity for PDE4.
  • 3D Conformation: Structural analysis using techniques like X-ray crystallography has provided insights into its binding interactions with PDE4 enzymes.

Relevant Data

  • The compound's three-dimensional structure can be modeled using computational chemistry tools, which help predict its interaction with biological targets .
Chemical Reactions Analysis

Piclamilast participates in various chemical reactions primarily through its role as a phosphodiesterase inhibitor:

  • Inhibition of cAMP Hydrolysis: By binding to the active site of PDE4, piclamilast prevents the hydrolysis of cAMP to AMP, leading to increased intracellular levels of cAMP.
  • Biological Interactions: It has been shown to inhibit superoxide production in eosinophils and reduce histamine-induced bronchoconstriction in animal models .

Technical Details

  • The inhibition constant (IC50) for PDE4 is reported at approximately 0.31 nM, indicating its potency compared to other PDE inhibitors .
Mechanism of Action

Piclamilast exerts its pharmacological effects primarily through selective inhibition of the four isoforms of phosphodiesterase 4 (PDE4A-D). This mechanism results in elevated levels of cAMP within cells, which plays a crucial role in modulating inflammatory responses:

  1. cAMP Pathway Modulation: Increased cAMP levels lead to the activation of protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), which subsequently inhibit inflammatory cell functions.
  2. Impact on Immune Cells: By inhibiting PDE4, piclamilast reduces the activation and accumulation of various immune cells such as eosinophils and neutrophils in inflamed tissues .
  3. Therapeutic Effects: In preclinical models, piclamilast has demonstrated significant improvements in airway function and reductions in inflammation associated with asthma and other respiratory conditions .
Physical and Chemical Properties Analysis

Piclamilast exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol (approximately 20 mM) and dimethyl sulfoxide (approximately 100 mM), facilitating its use in laboratory settings .
  • Stability: The compound is stable for extended periods when stored at -20°C, maintaining its integrity for over four years under proper conditions .
  • Melting Point: Specific melting point data may vary but is critical for determining purity and suitability for biological assays.

Relevant Data

  • Molecular weight: 381.25 g/mol
  • Chemical formula: C₁₈H₁₈Cl₂N₂O₃
Applications

Piclamilast's primary applications lie in the field of pharmacology, particularly concerning inflammatory diseases:

  1. Respiratory Diseases: It has been investigated for treating chronic obstructive pulmonary disease and asthma due to its ability to modulate inflammatory pathways.
  2. Preclinical Studies: Research indicates potential benefits in managing allergic responses and improving pulmonary function .
  3. Neglected Tropical Diseases: Recent studies have explored repurposing piclamilast for treating infections caused by Trypanosoma brucei, highlighting its versatility beyond respiratory conditions .
Pharmacological Classification and Mechanism of Action

PDE4 Inhibition: Isoform Selectivity and Binding Kinetics

Piclamilast (RP 73401) is a potent second-generation phosphodiesterase-4 (PDE4) inhibitor that non-selectively targets all four PDE4 subtypes (A, B, C, D). It binds with high affinity to both the high-affinity rolipram-binding state (HARBS) and low-affinity rolipram-binding state (LARBS) conformations of the enzyme. Radioligand binding studies using [³H]Piclamilast in rat brain preparations demonstrate its unique ability to label both HARBS (Kd = 0.8 nM) and LARBS (Kd = 2.1 nM), unlike rolipram, which primarily binds HARBS at therapeutic concentrations [1]. The association and dissociation kinetics of Piclamilast are notably rapid (half-time of association: 24 seconds; dissociation: 11 seconds after rolipram addition), facilitating swift engagement with PDE4 isoforms [1].

PDE4 subtype selectivity profiles reveal Piclamilast’s balanced inhibition:

  • PDE4B/D: Primary targets in immune cells (e.g., neutrophils, macrophages)
  • PDE4A/C: Moderately inhibited, though with lower physiological relevance in inflammation [4] [8]

Table 1: Binding Kinetics of Piclamilast vs. Reference PDE4 Inhibitors

ParameterPiclamilastRolipramRoflumilast
HARBS Affinity (Kd)0.8 nM1.5 nM0.68 nM
LARBS Affinity (Kd)2.1 nM>100 nM5.2 nM
Association t₁/₂24 sec45 sec32 sec

Structural Determinants of PDE4 Inhibition: Comparative Analysis with Rolipram and Roflumilast

Piclamilast’s chemical structure (3-(Cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide) underpins its pharmacological profile. Key structural features include:

  • A dichloropyridinyl group enabling hydrogen bonding with PDE4’s catalytic domain glutamine residue (Gln-369 in PDE4B) [6].
  • A cyclopentyloxy motif occupying the hydrophobic Q2 pocket, analogous to rolipram’s cyclopentane ring [8].
  • A methoxybenzamide linker providing rigidity, enhancing selectivity for PDE4 over other PDE families [4].

Compared to first-generation inhibitors:

  • Rolipram: Lacks the dichloropyridinyl group, reducing LARBS engagement and increasing central nervous system (CNS) penetration-linked side effects [4].
  • Roflumilast: Features a difluoromethoxy group instead of methoxy, enhancing PDE4D affinity but exacerbating emetic potential [8]. Piclamilast’s balanced HARBS/LARBS binding translates to broader anti-inflammatory effects without CNS-predominant adverse events [6].

Table 2: Structural and Functional Comparison of PDE4 Inhibitors

FeaturePiclamilastRolipramRoflumilast
Core StructureDichloropyridinylPyrrolidinoneDifluoromethoxy
Q2 Pocket BindingCyclopentyloxyCyclopentyloxyCyclopropylmethoxy
HARBS/LARBS SpecificityBalancedHARBS-predominantPDE4D-predominant
PDE4D SelectivityLowLowHigh (IC₅₀ = 0.68 nM)

cAMP Modulation: Role in Downstream Signaling Cascades

By inhibiting PDE4, Piclamilast elevates intracellular cyclic adenosine monophosphate (cAMP) concentrations, activating two primary effector pathways:

  • Protein Kinase A (PKA): Phosphorylates cAMP response element-binding protein (CREB), enhancing transcription of anti-inflammatory genes (e.g., IL-10) [1] [5].
  • Exchange Protein Activated by cAMP (Epac): Modulates Rap1 GTPase, suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [7].

In neuronal and immune cells, Piclamilast (1 mg/kg, repeated dosing) increases cAMP 3.2-fold in the hippocampus and prefrontal cortex, driving sustained CREB phosphorylation and neurogenesis [2]. This underlies its efficacy in depression models (e.g., forced-swim test). In pulmonary tissues, cAMP elevation by Piclamilast (IC₅₀ = 0.1–0.5 nM) attenuates:

  • Matrix metalloproteinase-9 (MMP-9) activity, reducing airway remodeling [6].
  • Transforming growth factor-β (TGF-β) release, inhibiting fibroblast-mediated collagen contraction [6].

Comparative Pharmacology of Second-Generation PDE4 Inhibitors

Piclamilast belongs to a cohort of second-generation PDE4 inhibitors designed to optimize therapeutic windows. Key comparators include:

  • Cilomilast: Similar bronchodilatory efficacy (EC₅₀ = 0.84 × 10⁻⁵ M vs. Piclamilast’s 1.00 × 10⁻⁵ M) but superior anti-allergic effects in guinea pig models [3].
  • CDP840: Weak HARBS interaction (IC₅₀ > 100 nM) due to phenyl-ethyl-pyridine structure, reducing neurogenic and anti-depressant efficacy [2].
  • ABI-4: PDE4B-selective inhibitor (45-fold selectivity over PDE4D), minimizing emetic potential but sacrificing PDE4D-mediated CNS benefits [10].

Piclamilast’s balanced HARBS/LARBS inhibition translates to superior in vivo outcomes:

  • In LPS-challenged mice, it suppresses TNF-α release (IC₅₀ = 2.3 nM in human PBMCs) [10].
  • It enhances β-adrenoceptor agonist-induced bronchodilation (e.g., isoproterenol) via synergistic cAMP elevation [3].

Table 3: Pharmacological Profile of Second-Generation PDE4 Inhibitors

InhibitorPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)HARBS/LARBS SpecificityKey Therapeutic Edge
Piclamilast0.81.1BalancedBroad anti-inflammatory & neurogenic effects
Cilomilast1.21.5LARBS-predominantAnti-allergic action
CDP84015.422.0Weak HARBS bindingReduced CNS side effects
Roflumilast0.840.68PDE4D-predominantApproved for COPD

Properties

CAS Number

144035-83-6

Product Name

Piclamilast

IUPAC Name

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)

InChI Key

RRRUXBQSQLKHEL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Solubility

Soluble in DMSO

Synonyms

3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide
3-cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide
piclamilast
RP 73-401
RP 73401
RP-73-401
RP-73401

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.